
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the coumarin family. Cloricromene has been widely studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and antithrombotic properties.
Mecanismo De Acción
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. It also scavenges free radicals and inhibits platelet aggregation, which contributes to its anti-inflammatory and antithrombotic properties.
Biochemical and Physiological Effects:
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in the adhesion of leukocytes to the endothelium. 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been shown to reduce oxidative stress and improve endothelial function, which may contribute to its cardiovascular protective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized with high yield. It is also readily available and relatively inexpensive. However, 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has some limitations as well. It has low solubility in water, which may limit its use in some experiments. It also has a short half-life in vivo, which may affect its pharmacological activity.
Direcciones Futuras
There are several future directions for the study of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. One potential area of research is the development of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one-based drugs for the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. Additionally, the development of novel synthesis methods and analogs of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one involves the condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting intermediate is then reacted with 4-chlorobenzaldehyde and isopropyl alcohol to obtain 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. The purity of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and antithrombotic properties, making it a potential candidate for the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.
Propiedades
IUPAC Name |
6-chloro-4-phenyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11(2)21-17-10-16-14(8-15(17)19)13(9-18(20)22-16)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWDRBFMLRBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

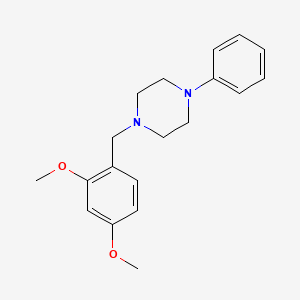
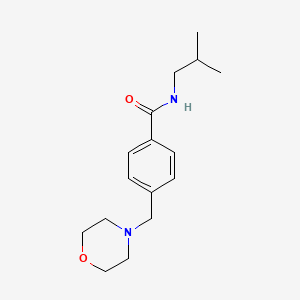
![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)
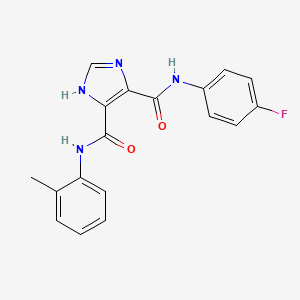
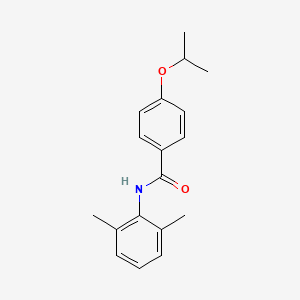
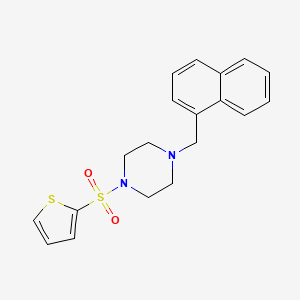
![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)
![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)

![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)